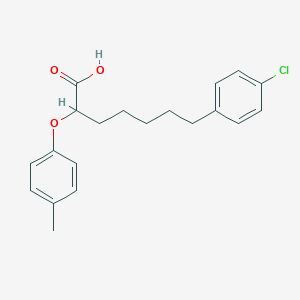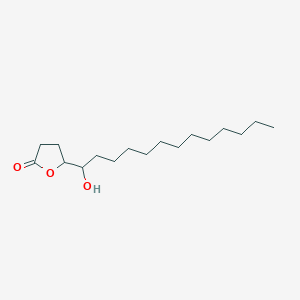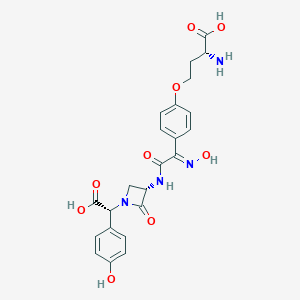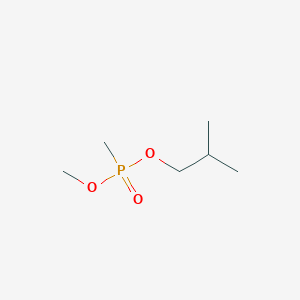
Isobutyl methyl methylphosphonate
Descripción general
Descripción
Isobutyl methyl methylphosphonate (IMMP) is a chemical compound that has gained significant attention due to its potential applications in scientific research. IMMP belongs to the class of organophosphate compounds and is commonly used as a simulant for nerve agents such as VX and sarin.
Aplicaciones Científicas De Investigación
Isobutyl methyl methylphosphonate has been extensively used as a simulant for nerve agents in scientific research. It is used to study the behavior of nerve agents in various environments, such as soil, water, and air. It is also used to develop and test new detection methods for nerve agents. Additionally, Isobutyl methyl methylphosphonate has been used to study the degradation of nerve agents in the environment.
Mecanismo De Acción
Isobutyl methyl methylphosphonate acts as a competitive inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter. By inhibiting acetylcholinesterase, Isobutyl methyl methylphosphonate causes an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system. This can result in various symptoms, including muscle twitching, convulsions, and respiratory failure.
Efectos Bioquímicos Y Fisiológicos
Isobutyl methyl methylphosphonate has been shown to cause various biochemical and physiological effects in animals. Studies have shown that Isobutyl methyl methylphosphonate exposure can cause inhibition of acetylcholinesterase activity, oxidative stress, and changes in gene expression. Physiological effects of Isobutyl methyl methylphosphonate exposure include respiratory distress, tremors, convulsions, and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Isobutyl methyl methylphosphonate has several advantages as a simulant for nerve agents in laboratory experiments. It is relatively easy to synthesize and has a long shelf life. Additionally, Isobutyl methyl methylphosphonate is less toxic than actual nerve agents, making it safer to handle. However, Isobutyl methyl methylphosphonate has some limitations as a simulant. It does not accurately mimic the behavior of nerve agents in all environments, and its degradation products may differ from those of actual nerve agents.
Direcciones Futuras
There are several future directions for research on Isobutyl methyl methylphosphonate. One area of research is the development of new detection methods for nerve agents using Isobutyl methyl methylphosphonate as a simulant. Another area of research is the study of the long-term effects of Isobutyl methyl methylphosphonate exposure on animals and humans. Additionally, there is a need for further research on the environmental fate and transport of Isobutyl methyl methylphosphonate and its degradation products.
Conclusion:
In conclusion, Isobutyl methyl methylphosphonate is a chemical compound that has gained significant attention due to its potential applications in scientific research. It is commonly used as a simulant for nerve agents and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions. Isobutyl methyl methylphosphonate has several advantages as a simulant, but also has some limitations. Further research is needed to fully understand the potential applications and limitations of Isobutyl methyl methylphosphonate in scientific research.
Métodos De Síntesis
Isobutyl methyl methylphosphonate can be synthesized through various methods, including the reaction of isobutyl alcohol, methyl phosphonic dichloride, and methyl chloride. The reaction is carried out under anhydrous conditions and requires the use of a catalyst such as triethylamine. The product obtained is then purified through distillation or chromatography.
Propiedades
IUPAC Name |
1-[methoxy(methyl)phosphoryl]oxy-2-methylpropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O3P/c1-6(2)5-9-10(4,7)8-3/h6H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZQNNOYPLAWPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=O)(C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O3P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341565 | |
| Record name | Methyl 2-methylpropyl methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Methoxy(methyl)phosphoryl]oxy-2-methylpropane | |
CAS RN |
150799-85-2 | |
| Record name | Methyl 2-methylpropyl methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(1H-indol-3-yl)ethyl]tricosanamide](/img/structure/B138293.png)
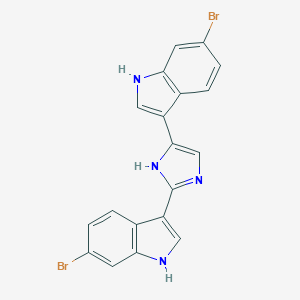


![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate](/img/structure/B138300.png)
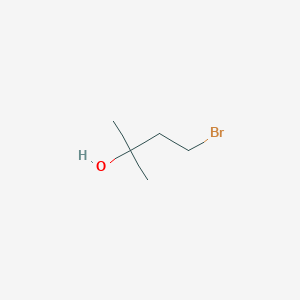
![Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B138309.png)
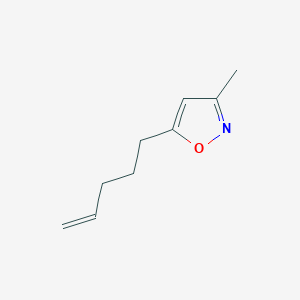
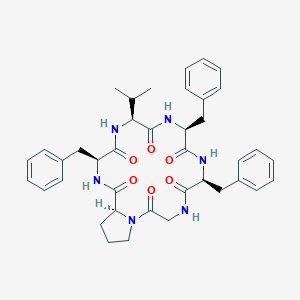
![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate](/img/structure/B138319.png)
